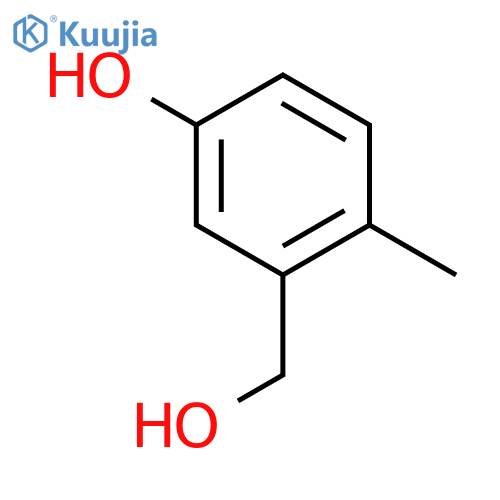

Cas no 1261454-85-6 (3-(Hydroxymethyl)-4-methylphenol)

3-(Hydroxymethyl)-4-methylphenol 化学的及び物理的性質

名前と識別子

-

- 3-(Hydroxymethyl)-4-methylphenol

- AC3540

- SB85136

- MFCD18397253

- CS-0196207

- 1261454-85-6

- Benzenemethanol, 5-hydroxy-2-methyl-

- DB-228387

- 5-Hydroxy-2-methylbenzyl alcohol

- AKOS027256750

- SY026141

- SCHEMBL1665310

-

- MDL: MFCD18397253

- インチ: InChI=1S/C8H10O2/c1-6-2-3-8(10)4-7(6)5-9/h2-4,9-10H,5H2,1H3

- InChIKey: XBPRAIIIFOIDQE-UHFFFAOYSA-N

- SMILES: CC1=CC=C(C=C1CO)O

計算された属性

- 精确分子量: 138.06800

- 同位素质量: 138.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- XLogP3: 1

じっけんとくせい

- PSA: 40.46000

- LogP: 1.19290

3-(Hydroxymethyl)-4-methylphenol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR470760-250mg |

3-(Hydroxymethyl)-4-methylphenol |

1261454-85-6 | 250mg |

£64.00 | 2025-02-20 | ||

| Apollo Scientific | OR470760-1g |

3-(Hydroxymethyl)-4-methylphenol |

1261454-85-6 | 1g |

£160.00 | 2025-02-20 | ||

| Apollo Scientific | OR470760-5g |

3-(Hydroxymethyl)-4-methylphenol |

1261454-85-6 | 5g |

£770.00 | 2022-02-23 | ||

| Alichem | A014001127-250mg |

5-Hydroxy-2-methylbenzyl alcohol |

1261454-85-6 | 97% | 250mg |

$470.40 | 2023-09-03 | |

| abcr | AB516155-1 g |

5-Hydroxy-2-methylbenzyl alcohol |

1261454-85-6 | 1g |

€267.60 | 2022-08-31 | ||

| abcr | AB516155-1g |

5-Hydroxy-2-methylbenzyl alcohol; . |

1261454-85-6 | 1g |

€217.20 | 2024-07-21 | ||

| Ambeed | A387612-1g |

3-(Hydroxymethyl)-4-methylphenol |

1261454-85-6 | 95% | 1g |

$239.0 | 2024-04-25 | |

| Aaron | AR000SG5-1g |

Benzenemethanol, 5-hydroxy-2-methyl- |

1261454-85-6 | 1g |

$256.00 | 2023-12-16 | ||

| A2B Chem LLC | AA35769-250mg |

3-(Hydroxymethyl)-4-methylphenol |

1261454-85-6 | 250mg |

$75.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266877-250mg |

5-Hydroxy-2-methylbenzyl alcohol |

1261454-85-6 | 95+% | 250mg |

¥1317.00 | 2024-08-09 |

3-(Hydroxymethyl)-4-methylphenol 関連文献

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

3-(Hydroxymethyl)-4-methylphenolに関する追加情報

Comprehensive Analysis of 3-(Hydroxymethyl)-4-methylphenol (CAS No. 1261454-85-6): Properties, Applications, and Industry Trends

3-(Hydroxymethyl)-4-methylphenol (CAS No. 1261454-85-6) is a versatile organic compound gaining attention in pharmaceutical intermediates, cosmetic formulations, and specialty chemical synthesis. This hydroxymethyl-substituted phenol derivative exhibits unique reactivity due to its bifunctional structure, combining a phenolic hydroxyl group with a benzylic alcohol moiety. Recent studies highlight its potential as a crosslinking agent in polymer chemistry and as a building block for advanced materials, aligning with the growing demand for sustainable chemistry solutions.

The compound's molecular structure (C8H10O2) features both electron-donating groups - the hydroxymethyl and methyl substituents - which influence its solubility profile and chemical behavior. Industry reports indicate increasing applications in UV-curable resins and biocompatible coatings, particularly in medical device manufacturing where low-toxicity additives are prioritized. Analytical studies using HPLC-MS and NMR spectroscopy confirm its stability under various pH conditions, making it suitable for formulation chemistry.

Market trends show rising interest in 3-(Hydroxymethyl)-4-methylphenol as a green chemistry alternative to traditional phenolic compounds. Its biodegradation pathway has been documented in environmental studies, addressing concerns about persistent organic pollutants. Researchers are exploring its role in enzyme-mediated synthesis, particularly in producing chiral intermediates for pharmaceutical applications. The compound's log P value (1.82) suggests favorable membrane permeability, sparking investigations in drug delivery systems.

Quality control protocols for CAS No. 1261454-85-6 emphasize chromatographic purity (>98%) and heavy metal content limits, reflecting stringent industry standards. Recent patent filings reveal innovative uses in electronic materials, where its thermal stability (decomposition point 215°C) benefits high-performance polymers. The European Chemicals Agency (ECHA) registration data confirms compliance with REACH regulations, facilitating global trade.

Emerging applications include antioxidant formulations for personal care products, where its radical scavenging activity shows promise compared to conventional phenolic antioxidants. The compound's synergistic effects with vitamin E derivatives are under investigation for anti-aging cosmetics. Analytical method development using UHPLC-UV has improved detection sensitivity to 0.1 ppm, supporting quality assurance in GMP manufacturing.

Supply chain analyses indicate stable production of 3-(Hydroxymethyl)-4-methylphenol through catalytic hydrogenation processes, with major manufacturers adopting continuous flow chemistry for improved yield. The compound's crystallization behavior has been optimized to produce pharmaceutical-grade material with consistent particle size distribution. Regulatory filings in ASEAN markets demonstrate expanding geographical adoption beyond traditional European and North American markets.

Technical literature describes novel derivatization methods for CAS No. 1261454-85-6, enabling creation of water-soluble analogs through PEGylation. These modifications enhance applicability in aqueous formulations while maintaining the core phenolic functionality. Research collaborations are exploring its potential in bio-based plastics as a renewable monomer, aligning with circular economy principles.

Storage recommendations emphasize protection from oxidative degradation through nitrogen blanketing and amber glass containers, with shelf-life studies confirming 36-month stability under recommended conditions. The compound's spectroscopic fingerprint (characteristic IR bands at 3350 cm-1 and 1600 cm-1) facilitates raw material identification in quality control workflows.

1261454-85-6 (3-(Hydroxymethyl)-4-methylphenol) Related Products

- 620-24-6(3-Hydroxybenzyl alcohol)

- 153707-56-3(1,3-Benzenedimethanol,5-hydroxy-)

- 28636-93-3(4-(Hydroxymethyl)-3,5-dimethylphenol)

- 2137737-46-1(3-(2-Azidoethyl)-3-ethyloxetane)

- 1105243-42-2(N'-{1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-4-fluorobenzohydrazide)

- 2228349-39-9(4-methoxy-4-(1-methyl-1H-pyrrol-2-yl)methylpiperidine)

- 64776-13-2(4-Cycloocten-1-ol, 8-(methylamino)-)

- 1806801-24-0(3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid)

- 5670-51-9(Cyclohexanecarbonitrile, 1-methyl-2-oxo-)

- 898465-96-8(2-(4-chlorobenzenesulfonamido)-N-(3-cyanothiophen-2-yl)benzamide)